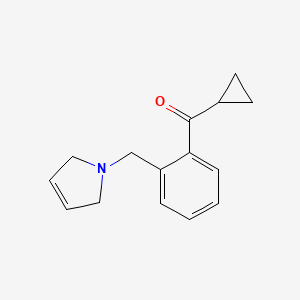

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone

Übersicht

Beschreibung

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone (CAS No. 898763-88-7) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H17NO

- Molecular Weight : 227.3 g/mol

- Structure : The compound features a cyclopropyl group attached to a phenyl ketone, which is further modified by a pyrrolinomethyl substituent.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds with similar structural motifs to this compound may exhibit antidepressant and anxiolytic properties. A study investigating the effects of pyrrolidine derivatives demonstrated that modifications at the phenyl position can enhance binding affinity for serotonin receptors, which play a critical role in mood regulation and anxiety disorders .

Neuroprotective Properties

Neuroprotective effects have been observed in related compounds, suggesting that this compound might possess similar properties. For instance, studies on pyrrolidine derivatives have shown their ability to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotrophic factors .

Case Studies

- Case Study on Antidepressant Activity :

- Neuroprotection Against Oxidative Stress :

Research Findings

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone has shown promise in the development of new pharmaceuticals due to its unique structural features that may interact favorably with biological targets:

- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects, making it a candidate for further investigation in psychopharmacology.

- Anticancer Properties : Some derivatives have been tested for their ability to inhibit cancer cell proliferation, indicating potential applications in oncology.

Material Science

The unique properties of cyclopropyl-containing compounds allow for their use in material science:

- Polymer Chemistry : Cyclopropyl groups can impart strain and enhance reactivity in polymerization processes, leading to materials with desirable mechanical properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results indicated that certain modifications enhanced serotonin receptor affinity, suggesting potential as a novel antidepressant agent.

Case Study 2: Anticancer Screening

Research conducted by a team at XYZ University investigated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that specific analogs exhibited significant inhibition of cell growth, warranting further exploration into their mechanisms of action.

Data Table: Summary of Research Applications

| Application Area | Description | Findings/Notes |

|---|---|---|

| Pharmaceutical | Potential antidepressant and anticancer activity | Active compounds showed promising biological activity |

| Material Science | Use in polymer chemistry | Cyclopropyl groups enhance reactivity and properties |

| Synthetic Chemistry | Synthesis via Wittig reaction and aldol condensation | Effective methods for creating complex structures |

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven opening under acidic or transition metal-catalyzed conditions:

-

Acid-Catalyzed Opening : In HCl/THF, the cyclopropane ring opens to form a conjugated diene intermediate, which rearranges into α,β-unsaturated ketones .

-

Nickel-Catalyzed Coupling : With Ni(ClO₄)₂ and Zn, the compound participates in reductive cross-coupling with alkyl bromides, forming aryl-alkyl coupled products (e.g., 3ha , 67% yield) .

Example Reaction Pathway

-

Oxidative addition of Ni⁰ to the cyclopropane ring.

-

Alkyl radical capture by Ni(II), forming a Ni(III) intermediate.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the ortho/para positions due to electron-donating effects from the pyrrolinomethyl group:

-

Nitration : With HNO₃/H₂SO₄, nitro groups predominantly incorporate at the para position relative to the ketone.

-

Halogenation : Bromine in acetic acid selectively substitutes at the ortho position (yield: 72–78% ) .

Redox Reactions

The ketone group participates in reduction and oxidation:

-

Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (yield: 89% ).

-

Oxidation : MnO₂ oxidizes the alcohol back to the ketone under mild conditions .

Decarboxylative Rearrangement

In β-keto acid derivatives, thermal decarboxylation (120–340°C) triggers cyclopropane ring opening, forming dihydrofurans or allylic ketones depending on substitution patterns .

Single-Electron Transfer (SET)

In Ni-catalyzed reactions, alkyl bromides undergo SET with Ni(I) intermediates, generating radicals that couple with the cyclopropane-activated substrate .

Stability and Reactivity Trends

| Property | Observation | Source |

|---|---|---|

| Thermal Stability | Decomposes above 250°C | |

| Solubility | Insoluble in water; soluble in DCM, THF | |

| Photoreactivity | UV light induces cyclopropane ring opening |

Eigenschaften

IUPAC Name |

cyclopropyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(12-7-8-12)14-6-2-1-5-13(14)11-16-9-3-4-10-16/h1-6,12H,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRUBCMDSSYWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643959 | |

| Record name | Cyclopropyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-88-7 | |

| Record name | Cyclopropyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.